N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuran core with an oxadiazole ring and dipropoxyphenyl substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core and the oxadiazole ring. The reaction conditions often include the use of solvents such as toluene and reagents like anhydrous ammonia . The process may involve cooling the reaction mixture to low temperatures (0-5°C) and using purification techniques such as flash column chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of larger reaction vessels, automated systems for temperature control and reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for developing new medications.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and oxadiazole-containing molecules, such as:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3,4-dimethoxyphenylboronic acid
Uniqueness
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H29N3O5 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H29N3O5/c1-6-10-31-20-9-8-18(14-22(20)32-11-7-2)23-25(29-34-28-23)27-26(30)24-17(5)19-12-15(3)16(4)13-21(19)33-24/h8-9,12-14H,6-7,10-11H2,1-5H3,(H,27,29,30) |
InChI Key |
FRHZSPZGIQEUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C)OCCC |
Origin of Product |
United States |
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